4-Phenylbut-3-ene-1-yne
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Overview
Description
(But-1-en-3-yn-1-yl)benzene: is an organic compound with the chemical formula C10H8 phenylbutyne or phenylbutyne . This compound is characterized by the presence of a benzene ring attached to a but-1-en-3-yn-1-yl group. It is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol, ether, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing (but-1-en-3-yn-1-yl)benzene involves the condensation reaction of benzaldehyde and propionaldehyde in the presence of an acidic catalyst such as zinc chloride.
Rhodium-Catalyzed Dimerization: Another method involves the rhodium-catalyzed dimerization of diynes.
Industrial Production Methods: Industrial production methods for (but-1-en-3-yn-1-yl)benzene typically involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (But-1-en-3-yn-1-yl)benzene can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert (but-1-en-3-yn-1-yl)benzene to its corresponding alkane or alkene derivatives. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: This compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the benzene ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alkenes
Substitution: Halogenated benzenes, nitrobenzenes
Scientific Research Applications
Chemistry:
Organic Synthesis: (But-1-en-3-yn-1-yl)benzene is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds, polymers, and dyes.
Biology and Medicine:
Drug Development: This compound serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of (but-1-en-3-yn-1-yl)benzene involves its interaction with various molecular targets and pathways. The compound can form van-der-Waals complexes and undergo addition reactions with radicals such as indenyl radicals. These reactions involve isomerization, hydrogen shifts, and ring closures, leading to the formation of polycyclic aromatic hydrocarbons (PAHs) and other complex structures .
Comparison with Similar Compounds
- (1Z)-1-Buten-3-yn-1-ylbenzene
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness:
- Structural Diversity: (But-1-en-3-yn-1-yl)benzene’s unique structure allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
- Reactivity: Its ability to undergo various types of reactions, including oxidation, reduction, and substitution, highlights its chemical versatility .
Properties
Molecular Formula |
C10H8 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
[(E)-but-1-en-3-ynyl]benzene |
InChI |
InChI=1S/C10H8/c1-2-3-7-10-8-5-4-6-9-10/h1,3-9H/b7-3+ |
InChI Key |
FRSPRPODGOIJPJ-XVNBXDOJSA-N |
Isomeric SMILES |
C#C/C=C/C1=CC=CC=C1 |
Canonical SMILES |
C#CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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